molecular formula C7H5F4NO B1408035 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227598-71-1

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408035
CAS No.: 1227598-71-1
M. Wt: 195.11 g/mol
InChI Key: RXWRDANIWZYZSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent. For example, starting from 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions using transition metal-based catalysts, such as iron fluoride, can be employed to achieve the desired fluorination . These methods are advantageous for large-scale production due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Aminopyridine Derivatives: Formed through nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.

    Biaryl Derivatives: Produced via coupling reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets by influencing its electronic and steric properties . Additionally, the methoxy group can participate in hydrogen bonding interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer specific electronic and steric effects. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWRDANIWZYZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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